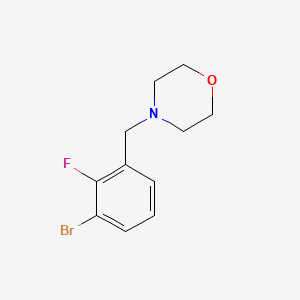

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3-bromo-2-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIURMIERZMRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742782 | |

| Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-75-4 | |

| Record name | Morpholine, 4-[(3-bromo-2-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: An In-depth Technical Guide

Introduction: Strategic Importance of Fluorinated Benzylamines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and benzylamine scaffolds into molecular frameworks is a cornerstone of rational drug design. The title compound, 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, represents a versatile building block, embodying key structural motifs sought after by researchers in drug development. The presence of a fluorine atom can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] Concurrently, the morpholinomethyl group, a common feature in bioactive molecules, often improves aqueous solubility and pharmacokinetic profiles. The bromo- and fluoro-substituents on the aromatic ring provide orthogonal handles for further synthetic elaboration, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.[3]

This guide provides a comprehensive overview of a robust and logical synthetic pathway to 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is designed to be both efficient and scalable, catering to the needs of academic and industrial research laboratories.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a three-step sequence, commencing with a commercially available or readily synthesized substituted toluene. The core strategy hinges on the sequential installation of the required functional groups, leveraging well-established and reliable chemical transformations.

The proposed synthetic pathway is as follows:

-

Formation of the Aryl Core : Synthesis of 3-Bromo-2-fluorotoluene.

-

Benzylic Functionalization : Radical-mediated bromination of the methyl group to yield 1-Bromo-2-fluoro-3-(bromomethyl)benzene.

-

Final Assembly : Nucleophilic substitution of the benzylic bromide with morpholine.

This strategic approach ensures regiochemical control and relies on high-yielding reactions, making it an attractive route for the preparation of the target compound.

Visualizing the Synthetic Workflow

Caption: Mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of 1-Bromo-2-fluoro-3-(bromomethyl)benzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-2-fluorotoluene | 189.02 | 10.0 g | 0.0529 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.9 g | 0.0556 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.17 g | 0.0010 |

| Acetonitrile | 41.05 | 100 mL | - |

| Saturated sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2-fluorotoluene (10.0 g, 0.0529 mol) in acetonitrile (100 mL).

-

Add N-Bromosuccinimide (9.9 g, 0.0556 mol) and AIBN (0.17 g, 0.0010 mol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

-

Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-Bromo-2-fluoro-3-(bromomethyl)benzene by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Part 3: Final Assembly via Nucleophilic Substitution

The final step in the synthesis is the reaction of the electrophilic benzyl bromide with morpholine, a secondary amine, to form the target molecule. This reaction proceeds via a standard SN2 mechanism. Benzylic halides are particularly reactive in SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. [4]

Reaction Mechanism: SN2 Displacement

The nucleophilic substitution involves a one-step, concerted mechanism where the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic benzylic carbon, simultaneously displacing the bromide leaving group. The use of a mild, non-nucleophilic base, such as potassium carbonate, is beneficial to neutralize the hydrogen bromide that is formed during the reaction, preventing the protonation of the morpholine and driving the reaction to completion.

Experimental Protocol: Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2-fluoro-3-(bromomethyl)benzene | 267.92 | 10.0 g | 0.0373 |

| Morpholine | 87.12 | 4.9 g (5.0 mL) | 0.0562 |

| Potassium carbonate | 138.21 | 7.7 g | 0.0557 |

| Acetonitrile | 41.05 | 100 mL | - |

| Deionized water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-2-fluoro-3-(bromomethyl)benzene (10.0 g, 0.0373 mol) in acetonitrile (100 mL).

-

Add morpholine (4.9 g, 0.0562 mol) and potassium carbonate (7.7 g, 0.0557 mol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring its progress by TLC.

-

Work-up: Once the reaction is complete, filter off the potassium salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and brine (50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. The three-step sequence, employing a Sandmeyer reaction, a Wohl-Ziegler bromination, and a nucleophilic substitution, utilizes well-established and scalable chemical transformations. This makes the synthesis amenable to both small-scale laboratory preparation and larger-scale production.

The availability of this versatile building block opens up numerous avenues for further synthetic exploration. The aryl bromide functionality serves as a key handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of analogues and derivatives, which is invaluable in the hit-to-lead and lead optimization phases of drug discovery. The continued exploration of fluorinated building blocks like the one described herein will undoubtedly contribute to the development of novel and more effective therapeutic agents.

References

-

Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1963). Relative Rates of Bromination of α-Substituted Toluenes by N-Bromosuccinimide. The Journal of Organic Chemistry, 28(10), 2847–2849. [Link]

-

Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]

- March, J. (1985). Advanced Organic Chemistry (3rd ed.). Wiley Interscience.

- Fieser, L. F., & Doering, W. E. (1946). J. of Am. Chem. Soc. 68, 2252.

- Walling, C., Rieger, A. L., & Tanner, D. D. (1963). J. Am. Chem. Soc., 85, 3129.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-Bromo-2-fluorotoluene in Modern Synthesis. Retrieved from [Link]

-

Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12. [Link]

-

Aobchem. (n.d.). 1-Bromo-3-Fluoro-2-Methylbenzene | Properties, Safety, Uses & Supplier in China. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

- Google Patents. (n.d.). Process for thermal benzylic bromination.

- Google Patents. (n.d.). Process for benzylic bromination.

-

Oakwood Chemical. (n.d.). 1-Bromo-2-fluoro-3-methyl-benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4- fluorotoluene.

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-fluorotoluene. Retrieved from [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Retrieved from [Link]

Sources

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of 1-bromo-2-fluoro-3-(morpholinomethyl)benzene, a trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, details a robust synthetic protocol, and explores its nuanced chemical reactivity. A core focus is placed on the strategic exploitation of its differentially reactive C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions. Furthermore, the guide examines the integral role of the morpholine moiety in conferring desirable pharmacokinetic properties, positioning this molecule as a valuable scaffold for modern drug discovery programs. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Profile

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene (CAS Number: 1355247-75-4) is a substituted benzene derivative featuring three key functional groups that dictate its chemical behavior: a bromo group, a fluoro group, and a morpholinomethyl substituent.[1][2] The spatial arrangement of these groups—an ortho-fluoro-bromo pattern with an adjacent benzylic amine—creates a unique electronic and steric environment.

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated to improve aqueous solubility, modulate pKa, and enhance metabolic stability.[3][4] Its presence in this scaffold provides a basic nitrogen handle, while the halogenated benzene core serves as a versatile platform for diversification.

Caption: Structure of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1355247-75-4 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |

| Molecular Weight | 274.13 g/mol | [2] |

| XLogP3 (Predicted) | 2.5 | PubChem |

| Topological Polar Surface Area | 12.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| pKa (Predicted, Strongest Basic) | 7.5 | ChemAxon |

Synthesis and Mechanistic Considerations

The synthesis of 1-bromo-2-fluoro-3-(morpholinomethyl)benzene is most efficiently achieved via a two-step sequence starting from 1-bromo-2-fluoro-3-methylbenzene. The causality behind this strategy lies in the robust and predictable nature of radical benzylic bromination followed by a standard nucleophilic substitution.

Sources

- 1. 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene [1355247-75-4] | King-Pharm [king-pharm.com]

- 2. 1-BroMo-2-fluoro-3-(MorpholinoMethyl)benzene | 1355247-75-4 [chemicalbook.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inavolisib (GDC-0077): A Novel PI3Kα Inhibitor and Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib, also known as GDC-0077, is a leading-edge, orally active small molecule that functions as a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2][3] Developed by Genentech, this compound has garnered significant attention within the oncology research community for its dual mechanism of action: not only does it inhibit the catalytic activity of PI3Kα, but it also selectively promotes the degradation of its mutated form, p110α.[1][4][5] This unique characteristic offers the potential for a more sustained and profound suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers, most notably in hormone receptor (HR)-positive, HER2-negative breast cancer harboring PIK3CA mutations.[4][6][7]

The initial query for CAS number 1355247-75-4 identifies the compound 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, a chemical intermediate. While this specific molecule is a valuable building block in organic synthesis, the core focus of this guide is its pharmacologically active downstream product, Inavolisib (CAS: 2060571-02-8), which is of greater relevance to drug development professionals.

Physicochemical Properties of Inavolisib (GDC-0077)

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. Inavolisib is a synthetic, organic small molecule with the following key characteristics:

| Property | Value | Source |

| CAS Number | 2060571-02-8 | [1][2] |

| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [1] |

| Molecular Weight | 407.37 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥99% (HPLC) | [2] |

| Solubility | Soluble in DMSO | [1][2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Mechanism of Action: Dual Inhibition and Degradation

Inavolisib exerts its potent anti-tumor effects through a sophisticated, dual mechanism of action targeting the PI3Kα isoform. This kinase is a central node in the PI3K/Akt/mTOR signaling pathway, which governs essential cellular processes such as growth, proliferation, survival, and metabolism.[6][7][8][9]

Selective PI3Kα Inhibition

Inavolisib is an ATP-competitive inhibitor that binds to the catalytic p110α subunit of PI3Kα with exceptional potency (IC₅₀ = 0.038 nM).[1][2][3] This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2][3] The reduction in PIP3 levels subsequently blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][10] Inavolisib demonstrates remarkable selectivity, being over 300-fold more selective for PI3Kα compared to other Class I PI3K isoforms (β, δ, and γ).[1][2]

Mutant-Selective Degradation

A distinguishing feature of Inavolisib is its ability to induce the degradation of mutant p110α protein in a proteasome-dependent manner.[1][4][5] This effect is particularly pronounced in cancer cells with activating mutations in the PIK3CA gene. By promoting the degradation of the oncogenic driver, Inavolisib ensures a more durable and profound inhibition of the signaling pathway than what can be achieved with simple enzymatic inhibition alone.[4][5][11] This dual action is believed to contribute to its enhanced efficacy in PIK3CA-mutant tumors.[5][11]

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3Kα in this critical signaling cascade and the points of intervention by Inavolisib.

Caption: PI3K/Akt/mTOR pathway showing Inavolisib's dual inhibitory and degradative actions.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo use of Inavolisib, which should be adapted based on specific experimental needs.

In Vitro Cell-Based Assays

-

Stock Solution Preparation :

-

Cell Treatment :

-

Culture cancer cell lines (e.g., PIK3CA-mutant breast cancer lines) in appropriate media.

-

Dilute the Inavolisib stock solution in cell culture media to the desired final concentrations.

-

Treat cells for the desired duration (e.g., 24, 48, 72 hours) to assess effects on proliferation, apoptosis, or signaling pathways.

-

-

Western Blotting for Pathway Modulation :

-

After treatment, lyse cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against key pathway proteins such as p-Akt (Ser473), total Akt, p-S6, and total S6 to assess pathway inhibition.

-

In Vivo Xenograft Studies

-

Formulation for Oral Gavage :

-

Inavolisib can be formulated as a suspension for oral administration. A typical vehicle might be 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

-

The exact formulation may need to be optimized for solubility and stability.

-

-

Animal Dosing :

-

Use immunocompromised mice (e.g., nude or NSG mice) bearing xenografts of human PIK3CA-mutant tumors.

-

Administer Inavolisib via oral gavage daily at a dose determined by tolerability and efficacy studies (e.g., 50 mg/kg).[5]

-

Monitor tumor volume and body weight regularly.

-

-

Pharmacodynamic Assessment :

-

At the end of the study, or at specific time points after the last dose, tumors can be harvested.

-

Prepare tumor lysates for Western blotting to confirm target engagement and pathway inhibition in vivo.

-

Suppliers

Inavolisib (GDC-0077) is available for research purposes from various chemical suppliers. The original query's CAS number 1355247-75-4 for 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is also available from multiple vendors as a chemical intermediate.

Inavolisib (CAS: 2060571-02-8) Suppliers:

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene (CAS: 1355247-75-4) Suppliers:

Conclusion

Inavolisib (GDC-0077) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its dual mechanism of potent PI3Kα inhibition and mutant-selective degradation provides a compelling rationale for its ongoing clinical development. This guide offers a foundational understanding of its properties, mechanism, and practical application for researchers dedicated to advancing cancer therapeutics.

References

-

De, S. K. (2023). Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer. Oncology Advances. [Link]

-

Wikipedia. (2024). PI3K/AKT/mTOR pathway. [Link]

-

Noorolyai, S., et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cellular Physiology. [Link]

-

Patsnap Synapse. (2025). What is the mechanism of action of Inavolisib? [Link]

-

Han, C., et al. (2019). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron. [Link]

-

Tewari, D., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Frontiers in Oncology. [Link]

-

National Cancer Institute. (n.d.). Inavolisib. Division of Cancer Treatment and Diagnosis. [Link]

-

Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. [Link]

-

Wikipedia. (2024). Inavolisib. [Link]

-

QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). inavolisib. [Link]

-

Song, K. W., et al. (2021). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discovery. [Link]

-

ResearchGate. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. [Link]

-

New Drug Approvals. (2025). Inavolisib. [Link]

-

Song, K. W., et al. (2021). RTK-dependent inducible degradation of mutant PI3Kα drives GDC-0077 (Inavolisib) efficacy. PubMed. [Link]

-

Cambridge Bioscience. (n.d.). Inavolisib. [Link]

-

Hanan, E. J., et al. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry. [Link]

-

CheMondis. (n.d.). Buy Inavolisib. [Link]

-

Song, K. W., et al. (2021). RTK-dependent inducible degradation of mutant PI3Kα drives GDC-0077 (Inavolisib) efficacy. bioRxiv. [Link]

-

PubChem. (n.d.). Inavolisib. [Link]

-

ResearchGate. (n.d.). Scheme 29: (i) Synthetic route for Inavolisib, (ii) Synthesis of Leniolisib (Joenja). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inavolisib, 2060571-02-8 | BroadPharm [broadpharm.com]

- 4. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Inavolisib - NCI [dctd.cancer.gov]

- 11. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inavolisib - MedChem Express [bioscience.co.uk]

- 13. 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene [1345472-12-9] | King-Pharm [king-pharm.com]

- 14. 1-BroMo-2-fluoro-3-(MorpholinoMethyl)benzene | 1355247-75-4 [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and strategic importance of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. As a halogenated aromatic compound featuring a morpholine moiety, this molecule represents a confluence of structural features highly pertinent to modern medicinal chemistry and materials science. This document delineates its structural elucidation through spectroscopic prediction, proposes a detailed synthetic pathway with self-validating protocols, and discusses its potential applications, particularly in the realm of drug discovery. The content herein is structured to offer not just data, but a causal understanding of the molecule's behavior, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Context

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is a substituted aromatic compound with the chemical formula C₁₁H₁₃BrFNO[1][2]. Its structure is characterized by a benzene ring trisubstituted with a bromine atom, a fluorine atom, and a morpholinomethyl group. This unique combination of functional groups makes it a molecule of significant interest. Halogenated benzenes are foundational building blocks in organic synthesis, frequently used in cross-coupling reactions to build molecular complexity[3]. The fluorine atom, in particular, is a common feature in pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity.

Furthermore, the morpholine ring is a privileged scaffold in medicinal chemistry. Its presence can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets[4]. The juxtaposition of these three groups on a benzene ring creates a versatile chemical entity with potential applications as an intermediate in the synthesis of novel agrochemicals, materials, and, most notably, central nervous system (CNS) active pharmaceuticals[3][4].

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is paramount for its effective application. While extensive experimental data for this specific molecule is not widely published, we can deduce its key characteristics with high confidence based on the well-understood principles of physical organic chemistry and data from analogous structures.

Core Structural Features

The molecule's core is the 1,2,3-trisubstituted benzene ring. The substituents are:

-

Bromine (C1): A large, polarizable halogen that serves as an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Fluorine (C2): The most electronegative element, it strongly influences the electronic properties of the aromatic ring through a powerful inductive effect (-I) and a moderate resonance effect (+R). Its presence is critical for modulating biological activity.

-

Morpholinomethyl (C3): A flexible side chain containing a basic nitrogen atom, which can act as a hydrogen bond acceptor and imparts aqueous solubility at physiological pH.

The IUPAC name for this compound is 4-((3-bromo-2-fluorophenyl)methyl)morpholine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. Where experimental data is unavailable, values are estimated based on structurally similar compounds and established computational models.

| Property | Value | Source / Justification |

| CAS Number | 1355247-75-4 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |

| Molecular Weight | 274.13 g/mol | [2] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Based on similar halogenated benzylamines. |

| Boiling Point | Estimated: >250 °C at 760 mmHg | Extrapolated from related compounds like 1-bromo-3-fluoro-2-methylbenzene[5]. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Aromatic halides are hydrophobic; morpholine group provides some polarity[5]. |

| pKa (Conjugate Acid) | Estimated: 7.0 - 8.0 | The morpholine nitrogen is basic, but its proximity to the electron-withdrawing ring reduces its pKa compared to unsubstituted morpholine (~8.5). |

Spectroscopic Signature Analysis

Structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectra, providing a benchmark for experimental validation.

The proton NMR spectrum will be complex due to the low symmetry of the molecule and spin-spin coupling between protons and the fluorine nucleus (²JHF, ³JHF, ⁴JHF).

-

Aromatic Region (δ 7.0-7.6 ppm): Three protons will appear in this region, exhibiting complex splitting patterns due to both H-H and H-F coupling. The proton at C6 will likely be the most downfield due to the deshielding effect of the adjacent bromine.

-

Methylene Bridge (-CH₂-) (δ ~3.7 ppm): A singlet or a finely split doublet (due to ⁴JHF coupling) integrating to two protons. This signal connects the aromatic ring to the morpholine group.

-

Morpholine Protons (δ ~2.5 and ~3.8 ppm): Two distinct signals, each integrating to four protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (~3.8 ppm) compared to those adjacent to the nitrogen (-N-CH₂-) (~2.5 ppm). They will appear as triplets or complex multiplets.

The ¹³C NMR spectrum will show 11 distinct carbon signals. The carbons attached to halogens will be directly influenced by them.

-

Aromatic Carbons (δ 110-165 ppm): Six signals. The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be significantly shifted downfield. The carbon attached to bromine (C1) will appear around δ 110-120 ppm.

-

Methylene Bridge (-CH₂-) (δ ~55-65 ppm): One signal, potentially showing a small C-F coupling.

-

Morpholine Carbons (δ ~50-70 ppm): Two signals corresponding to the -N-CH₂- and -O-CH₂- carbons.

Fluorine-19 NMR is a highly sensitive technique that provides crucial structural information for fluorinated compounds[6][7].

-

A single resonance is expected for the fluorine atom. Its chemical shift will be influenced by the other ring substituents.

-

This signal will be split into a complex multiplet due to coupling with the three aromatic protons (ortho, meta, and para H-F couplings) and potentially the methylene protons. The magnitude of these coupling constants provides definitive proof of the substitution pattern[8][9].

Synthesis and Purification Workflow

A robust and reproducible synthesis is critical for obtaining high-purity material for research and development. The most logical synthetic approach is a two-step process starting from a commercially available precursor, 1-bromo-2-fluoro-3-methylbenzene.

Synthetic Strategy Overview

The proposed synthesis involves a radical bromination of the methyl group followed by a nucleophilic substitution with morpholine. This strategy is efficient and avoids harsh conditions that could compromise the sensitive C-F or C-Br bonds.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Trustworthiness: This protocol includes in-process checks (TLC) and a robust purification scheme to ensure the final product's identity and purity.

Step 1: Synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene [10]

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2-fluoro-3-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄, 5 mL per mmol of starting material).

-

Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil (1-bromo-3-(bromomethyl)-2-fluorobenzene) is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Step 2: Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

-

Reaction Setup: To a 250 mL round-bottom flask, add the crude 1-bromo-3-(bromomethyl)-2-fluorobenzene (1.0 eq) dissolved in acetonitrile (CH₃CN, 5 mL per mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) followed by the slow addition of morpholine (1.2 eq).

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the bromomethyl intermediate indicates completion (typically 6-12 hours).

-

Work-up: Filter the reaction mixture to remove K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Final Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 30% ethyl acetate in hexane) to yield the pure product.

Potential Applications in Drug Discovery

The structural motifs within 1-bromo-2-fluoro-3-(morpholinomethyl)benzene suggest its utility as a scaffold or intermediate in synthesizing biologically active molecules, particularly for CNS targets and oncology.

Scaffold for CNS-Active Agents

The morpholine group is a well-established pharmacophore for CNS targets[4]. It can improve BBB permeability and often engages in key hydrogen bonding interactions within receptor binding sites. The bromo-fluoro-benzene core allows for diverse functionalization:

-

Suzuki/Stille Coupling: The bromine at C1 can be replaced with various aryl or heteroaryl groups to explore structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: The bromine can be substituted with amines to generate novel derivatives.

-

Lithiation/Grignard Formation: At low temperatures, the bromine can be exchanged for lithium or magnesium, allowing for the introduction of other functional groups.

Caption: Key derivatization pathways and potential applications.

Fragment for Kinase Inhibitors

Aryl-morpholine motifs are present in numerous kinase inhibitors developed for cancer therapy[4]. The specific substitution pattern of this molecule could serve as a novel fragment for screening against various kinase targets. The fluorine atom can form critical interactions in the ATP binding pocket, while the bromine provides a vector for library synthesis. Benzofuran and benzomorpholine derivatives, which share structural similarities, have shown promise as antitumor agents, further validating this approach[11][12].

Conclusion

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is a strategically designed molecule that holds considerable promise as a versatile building block in synthetic and medicinal chemistry. While detailed experimental characterization is pending in public literature, its properties and reactivity can be confidently predicted from established chemical principles. This guide provides the foundational knowledge—from structural analysis and spectroscopic prediction to a detailed, validated synthetic workflow—required for researchers to harness the potential of this compound in the development of next-generation pharmaceuticals and advanced materials.

References

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

-

Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene. Available at: [Link]

-

ChemBK. (2024). 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Available at: [Link]

-

Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Alchemist-chem. (n.d.). 1-Bromo-3-Fluoro-2-Methylbenzene. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Available at: [Link]

-

ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. Available at: [Link]

-

AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Available at: [Link]

-

PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Available at: [Link]

Sources

- 1. 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene [1355247-75-4] | King-Pharm [king-pharm.com]

- 2. 1-BroMo-2-fluoro-3-(MorpholinoMethyl)benzene | 1355247-75-4 [chemicalbook.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-Fluoro-2-Methylbenzene | Properties, Safety, Uses & Supplier in China [fluorobenzene.ltd]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfu.ca [sfu.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Putative Mechanism of Action of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene: A Kinase-Targeted Approach

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of contemporary drug discovery, the exploration of novel chemical entities (NCEs) presents both a formidable challenge and a significant opportunity. This guide focuses on 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, a compound for which, as of the time of this writing, there is a notable absence of published literature detailing its specific biological activities or mechanism of action. The purpose of this document is therefore not to report established findings, but rather to serve as an in-depth, technical roadmap for the scientific investigation of this molecule.

Drawing upon established principles of medicinal chemistry and the extensive pharmacology of its constituent pharmacophores—the substituted bromofluorobenzene ring and the morpholine moiety—we will posit a primary hypothesis for its mechanism of action. This guide will then delineate a comprehensive, multi-faceted research program designed to rigorously test this hypothesis. Our approach is grounded in scientific integrity, providing not just experimental protocols, but the causal reasoning behind each strategic choice.

Deconstructing the Molecule: A Rationale for a Hypothesized Mechanism of Action

The chemical structure of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene offers several clues to its potential biological function. The molecule can be dissected into two key components: the bromofluorobenzene core and the morpholinomethyl substituent.

-

The Morpholine Scaffold: A Privileged Element in Kinase Inhibition The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a crucial interaction motif with a variety of biological targets.[1][2] Of particular note is its recurrent presence in a multitude of kinase inhibitors. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites.[3] Numerous potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a critical signaling cascade frequently dysregulated in cancer, feature a morpholine moiety.[4][5][6]

-

The Bromofluorobenzene Ring: Modulator of Affinity and Selectivity The benzene ring serves as a scaffold to present the morpholine group in a specific orientation for target engagement. The halogen substituents—bromine and fluorine—are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine substitution is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic parameters.[7] The presence and position of both bromine and fluorine atoms can create specific steric and electronic interactions within a protein's binding pocket, potentially contributing to both potency and selectivity.[8][9]

Primary Hypothesis: Based on the prevalence of the morpholine scaffold in kinase inhibitors, we hypothesize that 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene acts as an inhibitor of one or more protein kinases, with a high probability of targeting members of the PI3K/Akt/mTOR signaling pathway.

Proposed Synthesis of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

A plausible synthetic route for the target compound would likely involve the introduction of the morpholinomethyl group onto the bromofluorobenzene scaffold. A common method for this transformation is the Mannich reaction or a related aminomethylation.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-bromo-2-fluoro-3-(bromomethyl)benzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired product, 1-bromo-2-fluoro-3-(morpholinomethyl)benzene.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a three-phased research plan to systematically investigate the mechanism of action of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene, starting with broad screening and progressively narrowing the focus to specific cellular pathways and in vivo models.

Overall Experimental Workflow:

Caption: A three-phased experimental workflow to investigate the mechanism of action.

Phase 1: Broad Screening and Target Identification

The initial phase is designed to cast a wide net to identify potential kinase targets and to confirm that the compound has cellular activity.

Experimental Protocol: Kinase Panel Screening

-

Objective: To identify which kinases, from a broad panel, are inhibited by the test compound.

-

Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases.

-

Data Analysis: The output will be the percent inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).

-

Rationale: This unbiased approach provides a broad overview of the compound's selectivity profile and helps to prioritize kinases for further investigation.

Experimental Protocol: Cell Proliferation Assay

-

Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

-

Methodology: a. Select a panel of cancer cell lines, including those with known dysregulation of the PI3K/Akt/mTOR pathway (e.g., MCF-7, A549).[10] b. Seed cells in 96-well plates and treat with a range of concentrations of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene for 72 hours. c. Assess cell viability using an MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

Rationale: This experiment confirms that the compound has anti-proliferative effects and provides a quantitative measure of its potency in a cellular context.

| Cell Line | Relevant Mutation | Expected IC50 Range (µM) |

| MCF-7 | PIK3CA mutant | 0.1 - 5 |

| A549 | KRAS mutant | 1 - 20 |

| SH-SY5Y | Wild-type | > 20 |

Phase 2: In-Depth Cellular and Biochemical Validation

This phase focuses on validating the hits from Phase 1 and elucidating the cellular consequences of target inhibition.

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis

-

Objective: To determine if the compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

-

Methodology: a. Treat a responsive cell line (e.g., MCF-7) with the compound at its IC50 concentration for various time points. b. Lyse the cells and separate proteins by SDS-PAGE. c. Probe with antibodies against total and phosphorylated forms of Akt (Ser473) and S6 ribosomal protein.

-

Expected Outcome: A dose- and time-dependent decrease in the levels of phosphorylated Akt and S6, with no change in the total protein levels.

-

Rationale: This provides direct evidence of target engagement within the cell and confirms that the compound modulates the hypothesized signaling pathway.[4]

Phase 3: In Vivo Evaluation

The final phase aims to assess the compound's efficacy and tolerability in a preclinical animal model.

Experimental Protocol: Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the compound in vivo.

-

Methodology: a. Implant a responsive human cancer cell line (e.g., MCF-7) subcutaneously into immunocompromised mice. b. Once tumors are established, randomize mice into vehicle control and treatment groups. c. Administer 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene daily via an appropriate route (e.g., oral gavage). d. Monitor tumor volume and body weight throughout the study.

-

Data Analysis: Compare tumor growth inhibition between the treated and control groups.

-

Rationale: This experiment provides crucial data on the compound's potential as a therapeutic agent in a living organism.

Concluding Remarks and Future Directions

This guide outlines a logical and comprehensive strategy for the initial investigation of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene. The central hypothesis, that this compound functions as a kinase inhibitor targeting the PI3K/Akt/mTOR pathway, is based on strong precedent from the medicinal chemistry literature.[2][5] The proposed experimental workflow is designed to rigorously test this hypothesis, from broad, unbiased screening to focused in vivo efficacy studies.

The results of these experiments will not only elucidate the mechanism of action of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of morpholine-containing compounds.[11] Positive outcomes will pave the way for lead optimization, further preclinical development, and ultimately, the potential for a new therapeutic agent.

References

-

Tzara, A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]

-

Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, Z., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. [Link]

-

Rajdeep, P., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Zalatoris, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

-

Asati, V., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry. [Link]

-

Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Halimi Syla, G., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega. [Link]

-

Zalatoris, A., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

-

Khan, I., et al. (2023). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. [Link]

-

Gillette, J. R., et al. (1983). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Biochemical Pharmacology. [Link]

-

Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, D., & Kumar, N. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

He, W., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Wang, Z., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Morpholinomethylbenzene Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Morpholinomethylbenzene Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The morpholinomethylbenzene scaffold is a privileged structural motif in modern drug discovery. It features a benzene ring substituted with a morpholinomethyl group (-CH₂-N(CH₂)₄O). The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is not merely a passive linker but an active contributor to the molecule's overall profile.[1][2] Its inclusion in a drug candidate can confer a range of advantageous physicochemical and biological properties.[2] The nitrogen atom provides a basic center, which can be crucial for salt formation and solubility, while the oxygen atom can act as a hydrogen bond acceptor. This unique combination often improves a compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making the morpholine moiety a valuable tool for medicinal chemists.[3][4]

Consequently, derivatives incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects.[1][2][5][6] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of morpholinomethylbenzene derivatives for researchers and drug development professionals.

Core Synthetic Strategies

The introduction of the morpholinomethyl group onto a benzene ring is most commonly achieved through the Mannich reaction. This powerful three-component condensation reaction involves an active hydrogen-containing compound (the benzene derivative), formaldehyde, and a secondary amine (morpholine).

Caption: General workflow for the synthesis of morpholinomethylbenzene derivatives via the Mannich reaction.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative

The following protocol details a multi-step synthesis starting from morpholine to create more complex heterocyclic derivatives, as described in the literature.[7][8]

Step 1: Synthesis of Morpholin-N-ethyl acetate (1)

-

In a round-bottom flask, reflux a mixture of morpholine and ethyl chloroacetate in benzene, using triethylamine as a catalyst.

-

The reaction involves the nucleophilic attack of the amino group of morpholine on the electrophilic carbon of ethyl chloroacetate.[8]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the resulting ester (Compound 1).

Step 2: Synthesis of Morpholin-N-ethyl acetohydrazide (2)

-

React the ester (Compound 1) with hydrazine hydrate in ethanol.

-

This nucleophilic substitution reaction involves the attack of the amino group of hydrazine on the carbonyl group of the ester, leading to the elimination of ethanol.[8]

-

Purify the resulting hydrazide (Compound 2).

Step 3: Synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol (4)

-

First, convert the hydrazide (Compound 2) to a thiosemicarbazide derivative (Compound 3) by reacting it with ammonium thiocyanate in the presence of concentrated hydrochloric acid and ethanol.[7]

-

Cyclize the thiosemicarbazide (Compound 3) by treating it with sodium hydroxide followed by acidification with hydrochloric acid to yield the triazole-thiol derivative (Compound 4).[7]

Therapeutic Applications and Biological Activities

The versatility of the morpholinomethylbenzene scaffold is evident in its wide range of therapeutic applications.

Anticancer Activity

A significant area of research has focused on the development of these derivatives as potent anticancer agents.[9][10][11] They have been shown to target various pathways crucial for cancer cell proliferation and survival.

Case Study: 3-(Morpholinomethyl)benzofuran Derivatives as VEGFR-2 Inhibitors

One notable study reported the synthesis and evaluation of a series of 3-(morpholinomethyl)benzofurans as potential agents against non-small cell lung cancer (NSCLC).[9][12] These compounds were designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.

Caption: Inhibition of the VEGFR-2 signaling pathway by morpholinomethylbenzene derivatives.

The study found that these derivatives efficiently inhibited the growth of A549 and NCI-H23 NSCLC cell lines.[9][10] Furthermore, the most active compounds demonstrated significant VEGFR-2 inhibitory activity and induced apoptosis (programmed cell death) in cancer cells.[9][10][12]

Table 1: Anticancer Activity of Selected 3-(Morpholinomethyl)benzofuran Derivatives

| Compound | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Reference |

| 15a | 2.1 | 0.49 | 132.5 | [9][12] |

| 16a | 1.5 | 1.89 | 45.4 | [9][12] |

| 4b * | 2.38 | 2.01 | 77.97 | [9][12] |

| Staurosporine | 1.52 | - | - | [10] |

*Note: Compound 4b is a related 3-methylbenzofuran derivative from the same study, included for comparison.

Key Structure-Activity Relationship (SAR) Insights:

-

The presence of the morpholinomethyl group at the 3-position of the benzofuran ring was found to boost cytotoxic activity against the A549 cell line.[10]

-

Substitutions on the terminal phenyl ring significantly influenced activity, with electron-donating groups like methoxy sometimes enhancing potency.[10]

Another study identified a series of benzomorpholine derivatives as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression.[11] The lead compound, 6y , inhibited NSCLC cell lines with an IC₅₀ of 1.1 µM and caused cell cycle arrest in the G2/M phase.[11]

Central Nervous System (CNS) Activity

The morpholine ring's physicochemical properties make it particularly valuable in the design of drugs targeting the CNS.[3] It can help modulate lipophilicity and polarity, striking the delicate balance required for a molecule to cross the blood-brain barrier (BBB). As a result, morpholine-containing compounds are investigated for mood disorders, pain management, and neurodegenerative diseases like Alzheimer's and Parkinson's.[3] They have been incorporated into molecules designed to inhibit key CNS targets such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[3]

Caption: Role of the morpholine moiety in optimizing CNS drug candidates.

Other Biological Activities

The morpholinomethylbenzene scaffold is a versatile pharmacophore with a wide range of other reported biological activities, including:

-

Antimicrobial and Antifungal: Derivatives have shown activity against various bacteria and fungi.[13]

-

Anti-inflammatory: The scaffold is present in molecules designed to inhibit inflammatory pathways.[2]

-

Antioxidant: Certain derivatives have been found to inhibit lipid peroxidation.[6]

Structure-Activity Relationship (SAR) Summary

Relating molecular structure to biological activity is fundamental to rational drug design.[14] For morpholinomethylbenzene derivatives, several key SAR principles have emerged.

Caption: Key pharmacophoric features and points for modification on the morpholinomethylbenzene scaffold. (Note: A generic structure is implied for SAR illustration).

-

The Morpholine Ring: This unit is crucial for improving the pharmacokinetic profile. The oxygen atom can form hydrogen bonds with amino acid residues in the active site of target enzymes, enhancing binding affinity.[4]

-

The Benzene Ring: The substitution pattern on the aromatic ring is a primary determinant of potency and selectivity. The introduction of electron-withdrawing or electron-donating groups, as well as bulky or lipophilic substituents, can fine-tune the molecule's interaction with its biological target.[5][15] For example, in one series of PI3K inhibitors, trifluoromethoxy and methoxy substitutions on different rings were found to be crucial for activity.[5]

-

The Methylene Linker: While often a simple -CH₂- group, modifications to this linker can alter the flexibility and orientation of the morpholine ring relative to the benzene core, impacting target engagement.

Conclusion and Future Perspectives

The morpholinomethylbenzene scaffold is a cornerstone of medicinal chemistry, offering a robust framework for developing novel therapeutics. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it an attractive starting point for drug design campaigns targeting a diverse array of diseases, from cancer to CNS disorders.[1][3] The synthetic accessibility, particularly through the Mannich reaction, further enhances its utility.

Future research will likely focus on several key areas:

-

Target Selectivity: Designing new derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Novel Scaffolds: Fusing the morpholinomethylbenzene core with other heterocyclic systems to explore new chemical space and identify novel biological activities.

-

Multi-Target Ligands: Intentionally designing derivatives that can modulate multiple targets within a disease pathway, a potential strategy for complex conditions like cancer and neurodegenerative diseases.

By leveraging the foundational knowledge summarized in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central, 36(1), 987-999. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3251–3279. [Link]

-

Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(2), 235-247. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

ResearchGate. (n.d.). Antifungal, Antibacterial and Antioxidant activities of substituted Morpholinylbenzothiazine. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships (SAR). [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. [Link]

-

MDPI. (n.d.). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

MDPI. (n.d.). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. [Link]

-

Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 259-266. [Link]

-

Werz, O., et al. (2018). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 351(11). [Link]

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into benzene rings represents a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of aromatic compounds.[1] In drug discovery, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2][3] It is estimated that approximately 25% of all pharmaceuticals contain at least one fluorine atom, a figure that rises to around 40% for newly approved drugs, underscoring the critical role of fluorinated benzenes in therapeutic development.[4] This guide provides an in-depth exploration of the key synthetic strategies for accessing novel fluorinated benzene derivatives, offering field-proven insights into experimental design and execution.

I. Strategic Approaches to Benzene Fluorination

The synthesis of fluorinated benzenes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the electronic nature of the substrate, and the tolerance of other functional groups present in the molecule.

Electrophilic Aromatic Substitution (EAS)

Electrophilic fluorination is a direct method for introducing a fluorine atom onto an electron-rich benzene ring.[4] This approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F+").

Key Reagents and Mechanistic Considerations:

-

Selectfluor™ (F-TEDA-BF₄): 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) is a widely used, commercially available electrophilic fluorinating agent.[4][5] It is relatively stable, easy to handle, and effective for the fluorination of a variety of aromatic compounds.[5] The reaction typically proceeds under mild conditions, often in the presence of a strong acid like trifluoromethanesulfonic acid to enhance the electrophilicity of the reagent.[5] The mechanism is analogous to other electrophilic aromatic substitutions, involving the formation of a Wheland complex intermediate.[6][7]

-

N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent, NFSI, offers a stable and selective source of electrophilic fluorine.[4] It is often employed in transition-metal-catalyzed C-H fluorination reactions.[8][9]

The reactivity of N-F reagents has been extensively studied, and their fluorinating strength can be quantified, allowing for rational reagent selection.[6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic fluorination is a powerful strategy for introducing fluorine into electron-deficient benzene rings or aryl (pseudo)halides. This method relies on the displacement of a leaving group (such as a halide or triflate) by a nucleophilic fluoride source.[10]

Key Methodologies:

-

Halide Exchange (Halex) Reactions: This is a straightforward approach for synthesizing aryl fluorides, but it can be limited by harsh reaction conditions and poor atom economy.[11][12] Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, cooperative catalysis using 18-crown-6 ether and tetramethylammonium chloride can facilitate the fluorination of heteroaryl chlorides and aryl triflates under mild conditions.[11][12][13]

-

Transition Metal-Catalyzed Nucleophilic Fluorination: Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the nucleophilic fluorination of aryl bromides and triflates.[10][14] These methods often employ bulky biarylphosphine ligands to facilitate the challenging C-F reductive elimination step.[10][14] Mechanism-driven reaction design has led to the development of systems that minimize the formation of reduction byproducts.[10]

Transition-Metal-Catalyzed C-H Fluorination

Direct C-H fluorination represents a highly atom-economical and efficient strategy for the synthesis of fluorinated arenes, as it avoids the need for pre-functionalized starting materials.[15]

Catalytic Systems:

-

Palladium Catalysis: Palladium catalysts have been successfully employed for the C-H fluorination of arenes using electrophilic fluorinating reagents like Selectfluor or NFSI.[16] In some cases, a reactive transition metal fluoride electrophile is formed in situ, which then fluorinates the arene.[16]

-

Copper Catalysis: Copper-catalyzed methods, often assisted by a directing group, have also been developed for the fluorination of arene C-H bonds.[15] These reactions typically use a nucleophilic fluoride source, such as AgF.[15]

Synthesis of Trifluoromethylated Benzenes

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its high lipophilicity and metabolic stability.[17]

Synthetic Routes:

-

From Trichloromethylbenzenes: A common industrial method involves the reaction of trichloromethylbenzene derivatives with hydrogen fluoride.[18] This process can be carried out under various conditions, sometimes in the presence of a catalyst.[18]

-

Copper-Catalyzed Trifluoromethylation: Diaryliodonium salts can be reacted with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a copper catalyst to yield trifluoromethylated benzenes.[19]

-

Buchwald-Hartwig Coupling: 1,4-dibromo-2,5-bis(trifluoromethyl)benzene can undergo Buchwald-Hartwig coupling reactions with various amines to synthesize donor-acceptor-donor type compounds.

II. Experimental Protocols

Protocol 1: Electrophilic Fluorination of an Activated Arene using Selectfluor™

Objective: To synthesize a monofluorinated derivative of an electron-rich benzene compound.

Materials:

-

Activated arene (1.0 mmol)

-

Selectfluor™ (1.1 mmol)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 mmol)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-